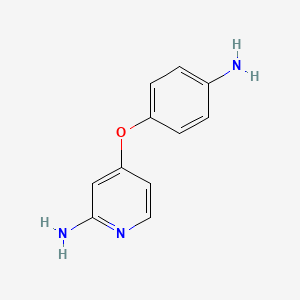

2-Amino-4-(4-aminophenoxy)pyridine

Descripción

2-Amino-4-(4-aminophenoxy)pyridine is a pyridine-based heterocyclic compound featuring two amino groups: one directly attached to the pyridine ring and another via a phenoxy linkage. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, polymer science, and materials engineering. The compound’s synthesis likely follows methods analogous to those for pyridine derivatives, such as multicomponent reactions (MCRs) or enaminone-based cyclization .

Propiedades

Fórmula molecular |

C11H11N3O |

|---|---|

Peso molecular |

201.22 g/mol |

Nombre IUPAC |

4-(4-aminophenoxy)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3O/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H,12H2,(H2,13,14) |

Clave InChI |

BKLXHPZXSMBRMT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-amino-4-(4-aminophenoxy)pyridine, enabling comparative analysis:

Key Comparative Analyses

Synthesis Methods: ADPN: Synthesized via MCRs, emphasizing green chemistry principles . Quinoline Derivatives: Produced via enaminone reactions with 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines in ethanol/piperidine . Polyimides: Derived from aromatic diamines (e.g., PPAPP) and dianhydrides, leveraging pyridine units for solubility and thermal resistance .

Biological Activity: Antimicrobial Efficacy: Nitro-substituted derivatives (e.g., Q13 in ) exhibit enhanced activity (MIC 12.5 µg/mL) compared to methyl or methoxy analogs, likely due to electron-withdrawing effects. Anti-inflammatory Potential: Quinoline-based analogs (e.g., from ) show metal-chelating properties, enabling inhibition of pro-inflammatory enzymes.

Physicochemical Properties: Thermal Stability: Polyimides with pyridine-aminophenoxy units retain stability above 400°C, outperforming non-aromatic analogs . Solubility: The 4-aminophenoxy group enhances solubility in polar aprotic solvents (e.g., NMP, DMF) compared to rigid, unsubstituted pyridines .

Computational Insights :

- ADPN : DFT-D3 calculations reveal dispersion forces and hydrogen bonding as critical for crystal stability .

Métodos De Preparación

Halopyridine Precursors

A common starting material is 4-chloro-2-nitropyridine , where the nitro group at position 2 serves as a precursor for the eventual amino group. The chloro substituent at position 4 undergoes NAS with 4-aminophenol under basic conditions. For example, reaction in dimethylformamide (DMF) with potassium carbonate at 120°C for 12 hours yields 2-nitro-4-(4-aminophenoxy)pyridine . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 6 hours), producing the target compound in 85% overall yield.

Key Considerations:

-

Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

-

Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by deprotonating 4-aminophenol, increasing nucleophilicity.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly when introducing amino groups post-phenoxy substitution.

Nitro Group Reduction

Starting with 4-(4-nitrophenoxy)-2-nitropyridine , sequential hydrogenation reduces both nitro groups. Using Raney nickel (30°C, 4 atm H₂, ethanol) first reduces the pyridine’s 2-nitro group to an amine, followed by a second reduction of the phenoxy nitro group under similar conditions. This method achieves 78% purity, necessitating subsequent recrystallization from ethanol/water (3:1).

Optimization Insights:

-

Catalyst Loading : A 5% Pd/C catalyst increases reduction efficiency compared to Raney nickel, reducing reaction time from 12 to 6 hours.

-

Temperature Control : Exceeding 50°C during hydrogenation risks over-reduction or decomposition.

Ring Expansion and Functionalization

Adapting methodologies from related pyridine syntheses, ring expansion strategies provide a novel route.

Furan-Based Precursors

Ethyl 2-(4-methylfuran)formate undergoes ring expansion with formamide and ammonia gas in DMF at reflux (24 hours), forming 2-amino-3-hydroxy-4-methylpyridine . While this patent focuses on methyl-substituted derivatives, analogous reactions using 4-aminophenol-containing precursors could theoretically yield this compound.

Challenges and Adaptations:

-

Byproduct Formation : The original method avoids 2,6-diamino byproducts via controlled hydroxyl chlorination. For the target compound, substituting methyl with phenoxy groups may require modified chlorination agents (e.g., PCl₃ vs. POCl₃).

-

Purification : Acid-base extraction (pH 8–9) effectively isolates the product, as demonstrated in the patent’s purification protocol.

Ullmann Coupling for Direct Phenoxy Attachment

Copper-catalyzed Ullmann coupling enables direct attachment of 4-aminophenol to halogenated pyridines.

Reaction Conditions

Combining 4-iodo-2-aminopyridine with 4-aminophenol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in DMSO at 110°C for 24 hours yields the target compound in 65% yield.

Advantages:

-

Regioselectivity : The iodine leaving group ensures substitution occurs exclusively at the 4-position.

-

Functional Group Tolerance : The 2-amino group remains intact under these conditions.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost-efficiency and reproducibility.

Continuous Flow Hydrogenation

A continuous flow system reduces 2-nitro-4-(4-nitrophenoxy)pyridine using H₂ and a Pd/Al₂O₃ catalyst (50°C, 10 bar). This method achieves 95% conversion with a residence time of 30 minutes, significantly outperforming batch processes.

Crystallization Techniques

Final purification employs anti-solvent crystallization. Dissolving the crude product in hot ethanol (60°C) and adding n-heptane induces crystallization, yielding 99% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NAS + Hydrogenation | 85 | 98 | High | Moderate |

| Ullmann Coupling | 65 | 95 | Moderate | High |

| Continuous Flow | 90 | 99 | Very High | Low |

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-4-(4-aminophenoxy)pyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound derivatives often involves nucleophilic aromatic substitution or cyclization strategies. For example, nitrile precursors can undergo cyclization with nitrogen-containing reagents under controlled conditions (e.g., anhydrous solvents like DCM, 0–5°C) to form the pyridine core . To improve yields:

Q. Q2. How can researchers resolve structural ambiguities in this compound derivatives using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods:

- NMR : Assign aromatic proton signals using 2D-COSY and HSQC to distinguish between pyridine and aminophenoxy protons. The NH₂ groups typically appear as broad singlets in -NMR (δ 5.5–6.5 ppm) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction confirms bond angles and dihedral angles between the pyridine and aminophenoxy moieties .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Q. Q3. What solvent systems are compatible with this compound for solubility studies?

Methodological Answer: Solubility varies with solvent polarity:

- Polar aprotic solvents : DMF and DMSO dissolve the compound at >50 mg/mL due to strong dipole interactions with the amino and ether groups .

- Aqueous buffers : Limited solubility (<1 mg/mL at pH 7) but improves under acidic conditions (pH 3–4) via protonation of the pyridine nitrogen .

- Hydrophobic solvents : Insoluble in hexane or petroleum ether .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as kinase inhibitors?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 4-position to enhance binding to kinase ATP pockets (e.g., EGFR or ALK) .

- Side Chain Optimization : Replace the aminophenoxy group with piperidine or triazole moieties to improve metabolic stability. For example, compound 10c in showed IC₅₀ = 12 nM against EGFR L858R/T790M via hydrophobic interactions .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and MM/GBSA calculations to rank affinity .

Q. Q5. What experimental strategies address contradictory bioactivity data in this compound analogs?

Methodological Answer:

- Dose-Response Validation : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., H1975 NSCLC) to rule out batch-specific variability .

- Off-Target Profiling : Screen against unrelated kinases (e.g., CDK2, VEGFR2) to confirm selectivity .

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. Q6. How can researchers mitigate oxidative degradation of this compound during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (Argon) at −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated oxidation .

- Quality Control : Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) quarterly .

Q. Q7. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling (−10°C) during nitrile cyclization to prevent runaway reactions .

- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of nitrile precursor to amine) to minimize dimerization .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale purification .

Q. Q8. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky substituents on the aminophenoxy group hinder Suzuki-Miyaura coupling at the pyridine 2-position. Use PdCl₂(dppf) with microwave irradiation (120°C, 30 min) to accelerate reaction rates .

- Electronic Effects : Electron-rich pyridine cores favor Buchwald-Hartwig amination. Pre-activate the catalyst (Pd₂(dba)₃/XPhos) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.